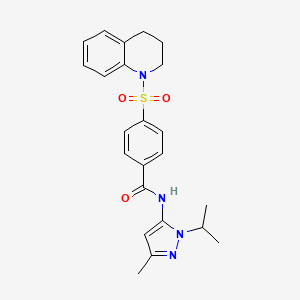

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Description

This compound features a benzamide core linked via a sulfonyl group to a 3,4-dihydroquinoline moiety. The sulfonyl bridge enhances polarity and may influence solubility and binding affinity. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-16(2)27-22(15-17(3)25-27)24-23(28)19-10-12-20(13-11-19)31(29,30)26-14-6-8-18-7-4-5-9-21(18)26/h4-5,7,9-13,15-16H,6,8,14H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSMJQUFYIHZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several patented amide derivatives, primarily in the quinoline/indoline core and amide/sulfonyl linkages. Below is a detailed comparison:

Table 1: Structural and Molecular Weight Comparison

Key Structural Differences:

Linker Group : The target compound uses a sulfonyl linker, while others employ direct amide bonds or ethers (e.g., tetrahydrofuran-3-yl-oxy). Sulfonyl groups may confer higher polarity and hydrogen-bonding capacity compared to ethers .

Core Heterocycles: Most analogs feature quinoline/indoline cores with cyano groups at position 3, absent in the target compound. The cyano group could enhance electron-withdrawing effects, influencing electronic distribution and binding .

The trifluoromethyl group in Compound 2 may improve metabolic stability . Indoline Derivatives: Compounds 3 and 5 incorporate indoline with benzyloxy or fluoro substituents, which could modulate lipophilicity and target selectivity .

Molecular Weight : The target compound’s molecular weight is unreported, but analogs range from 524–605. Higher weights (e.g., Compound 3 at 602) may impact bioavailability due to Lipinski’s rule limitations .

Research Findings and Implications

- Activity: Patent data suggest these compounds are investigated as kinase inhibitors or anticancer agents.

- Synthetic Feasibility : The tetrahydrofuran-3-yl-oxy substituent in analogs requires multi-step synthesis, whereas the target compound’s isopropyl-methylpyrazole group may simplify preparation .

- Crystallography : Structural data for analogs were likely resolved using SHELX/ORTEP, indicating the target compound’s geometry could be similarly analyzed .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Molecular Formula: C22H24N4O3S

- Molecular Weight: 420.52 g/mol

- Key Functional Groups:

- Sulfonamide

- Benzamide

- Dihydroquinoline

- Pyrazole

The presence of these functional groups suggests the potential for diverse biological interactions, particularly with enzymes and receptors involved in various diseases.

Antibacterial Activity

Recent studies have indicated that derivatives of the sulfonamide class exhibit significant antibacterial properties. The compound's structural components may enhance its interaction with bacterial enzymes, leading to inhibition of growth. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring over 20 mm .

Anticancer Potential

Research has shown that compounds featuring the dihydroquinoline structure can act as inhibitors of key oncogenic pathways. In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. The specific compound under review may exhibit similar properties due to its structural analogies.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Preliminary molecular docking studies suggest that this compound can effectively bind to active sites of target enzymes, potentially leading to therapeutic applications in conditions like diabetes and cancer .

The proposed mechanism of action involves:

- Enzyme Inhibition: The sulfonyl group interacts with amino acid residues at the active site of target enzymes, leading to inhibition.

- DNA Intercalation: The dihydroquinoline ring may intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation: The pyrazole moiety could modulate receptor activity, influencing various signaling pathways.

Study on Antimicrobial Efficacy

A study conducted on similar compounds showed that the introduction of different substituents on the benzamide moiety significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts .

Cancer Cell Line Testing

In another study focusing on anticancer properties, derivatives of this compound were tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values reported in the low micromolar range for certain derivatives.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. The structure features a sulfonamide group, a benzamide moiety, and a 3,4-dihydroquinoline ring, which are known for their biological activities.

Anticancer Activity

Research has indicated that compounds containing the 3,4-dihydroquinoline structure exhibit significant anticancer properties. For instance, similar derivatives have been shown to destabilize microtubules, which is crucial in cancer cell proliferation. The compound's structural analogs have been evaluated for their ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival .

Kinase Inhibition

The sulfonamide group within the compound suggests potential kinase inhibitory activity. Kinases are pivotal in numerous cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes. Studies have explored related compounds as kinase inhibitors, indicating that this compound may also possess similar properties.

Antimicrobial Properties

The presence of the 3,4-dihydroquinoline moiety has been linked to antimicrobial activity. Research indicates that derivatives of this structure can exhibit effectiveness against various bacterial strains. This aspect positions the compound as a candidate for further development in antimicrobial therapies .

Case Study: Synthesis and Biological Evaluation

A study focusing on the synthesis of related compounds demonstrated that modifications to the quinoline structure could enhance biological activity. The synthesized derivatives were characterized using techniques such as NMR and mass spectrometry, confirming their structures before evaluating their biological efficacy against cancer cell lines .

Case Study: Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into how structural modifications could improve binding affinity and specificity towards targets like kinases and receptors involved in tumor progression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, and what analytical techniques validate its purity and structure?

- Methodology : Synthesis typically involves sequential reactions:

- Step 1 : Preparation of the quinoline-sulfonyl intermediate via sulfonation of 3,4-dihydroquinoline using chlorosulfonic acid under controlled anhydrous conditions .

- Step 2 : Coupling with the pyrazole-5-amine derivative via carbodiimide-mediated amide bond formation .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its spectroscopic profiles?

- Key Groups :

- Sulfonamide (-SO-N) : Produces characteristic IR absorption at 1150–1250 cm (S=O asymmetric stretching) and distinct -NMR deshielding (δ 3.5–4.0 ppm for NH) .

- Benzamide (-CONH) : Observable via IR (1640–1680 cm, C=O stretch) and -NMR (δ ~167 ppm) .

- Reactivity : The sulfonamide group participates in hydrogen bonding with biological targets, while the pyrazole moiety may undergo electrophilic substitution .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound and its analogs be resolved through systematic structure-activity relationship (SAR) studies?

- Methodology :

- Synthesis of analogs : Vary substituents on the quinoline (e.g., electron-withdrawing groups at C-3/C-4) and pyrazole (e.g., alkyl chain length) .

- Biological assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental strategies optimize the compound’s synthetic yield while minimizing side reactions (e.g., sulfonamide hydrolysis)?

- Optimization :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- Temperature control : Maintain ≤60°C during sulfonation to prevent quinoline ring oxidation .

- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets, and how can this be experimentally validated?

- Approach :

- Electron density mapping : Use X-ray crystallography (if crystalline) or DFT calculations (e.g., Gaussian 09) to model charge distribution .

- Mutagenesis studies : Modify key residues in target proteins (e.g., catalytic histidine in enzymes) to assess binding dependency .

Q. What protocols are recommended for assessing the compound’s environmental fate and ecotoxicological impact?

- Experimental design :

- Degradation studies : Expose to simulated sunlight (Xe lamp, λ > 290 nm) and analyze breakdown products via LC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and bioaccumulation potential using log calculations .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency across studies?

- Root causes :

- Assay variability : Standardize protocols (e.g., pH, substrate concentration) using guidelines from the Enzyme Assay Initiative .

- Impurity effects : Compare IC values of HPLC-purified vs. crude batches .

- Resolution : Perform meta-analysis of raw data from multiple labs to identify outlier methodologies .

Structural and Mechanistic Insights

Q. What advanced spectroscopic or computational tools elucidate the compound’s dynamic conformational changes in solution?

- Tools :

- NMR relaxation studies : Measure / times to assess rotational mobility of the pyrazole ring .

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model solvent interactions over 100-ns trajectories .

Biological Activity Profiling

Q. What in vitro and in vivo models are most suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Models :

- In vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (human liver microsomes) .

- In vivo : Rodent PK studies with LC-MS/MS quantification of plasma/tissue levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.